molecular formula C10H12FNO B13351289 trans-2-[(2-Fluorophenyl)amino]cyclobutan-1-ol

trans-2-[(2-Fluorophenyl)amino]cyclobutan-1-ol

Katalognummer: B13351289
Molekulargewicht: 181.21 g/mol
InChI-Schlüssel: CATVNHSDJWNTDF-NXEZZACHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trans-2-[(2-Fluorophenyl)amino]cyclobutan-1-ol is a fluorinated aminocyclobutanol derivative characterized by a cyclobutane ring substituted with a hydroxyl group at position 1 and a 2-fluorophenylamino group at position 2 in a trans configuration.

Eigenschaften

Molekularformel

C10H12FNO

Molekulargewicht

181.21 g/mol

IUPAC-Name

(1R,2R)-2-(2-fluoroanilino)cyclobutan-1-ol

InChI

InChI=1S/C10H12FNO/c11-7-3-1-2-4-8(7)12-9-5-6-10(9)13/h1-4,9-10,12-13H,5-6H2/t9-,10-/m1/s1

InChI-Schlüssel

CATVNHSDJWNTDF-NXEZZACHSA-N

Isomerische SMILES

C1C[C@H]([C@@H]1NC2=CC=CC=C2F)O

Kanonische SMILES

C1CC(C1NC2=CC=CC=C2F)O

Herkunft des Produkts

United States

Biologische Aktivität

trans-2-[(2-Fluorophenyl)amino]cyclobutan-1-ol is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and comparative analysis with similar compounds.

Structural Characteristics

The molecular formula of trans-2-[(2-Fluorophenyl)amino]cyclobutan-1-ol is C10H12FNO. The presence of the fluorine atom in the 2-fluorophenyl group significantly influences the compound's electronic properties, reactivity, and biological activity. The stereochemistry characterized by the trans configuration enhances its interaction with biological targets.

The biological activity of trans-2-[(2-Fluorophenyl)amino]cyclobutan-1-ol is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in neurotransmission and metabolic pathways. The fluorine atom enhances binding affinity and selectivity towards certain targets, potentially leading to improved therapeutic efficacy.

Key Mechanisms:

  • Binding Affinity : The fluorinated moiety increases lipophilicity, enhancing membrane permeability and receptor binding.
  • Enzyme Interaction : Potential inhibition or modulation of enzymes involved in neurotransmitter uptake or metabolic processes.

Antitumor Activity

Recent studies have indicated that compounds similar to trans-2-[(2-Fluorophenyl)amino]cyclobutan-1-ol exhibit notable antitumor properties. For example, a related compound demonstrated significant cytotoxic effects against various cancer cell lines (A549, MCF-7, DU145, HepG2) with IC50 values ranging from 6.92 to 8.99 μM .

Antifungal Activity

Preliminary investigations suggest moderate antifungal activity against Candida species for structurally related compounds. The mechanism may involve disruption of fungal cell membranes or inhibition of critical metabolic pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of trans-2-[(2-Fluorophenyl)amino]cyclobutan-1-ol against other halogenated analogs:

CompoundHalogenBinding AffinityBiological Activity
trans-2-[(2-Fluorophenyl)amino]cyclobutan-1-olFluorineHighAntitumor, antifungal
trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-olChlorineModerateAntitumor
trans-2-[(2-Bromophenyl)amino]cyclobutan-1-olBromineModerateAntitumor
trans-2-(2-Methylphenyl)aminocyclobutan-1-olNoneLowLimited

The table illustrates that the presence of fluorine enhances both binding affinity and biological activity compared to other halogenated compounds.

Case Studies and Research Findings

Several studies have focused on understanding the interactions between fluorinated compounds and biological systems. For instance:

  • Study on CNS Disorders : Research indicates that fluorinated compounds like trans-2-{(2-Fluorophenyl)methyl}amino cyclobutan derivatives exhibit significant activity in central nervous system disorders due to their ability to cross the blood-brain barrier effectively.
  • Mechanistic Studies : Investigations into the apoptotic pathways activated by related compounds have shown that they can induce cell cycle arrest and apoptosis in cancer cells through mitochondrial pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares trans-2-[(2-Fluorophenyl)amino]cyclobutan-1-ol with structurally analogous compounds, focusing on substituent effects, conformational behavior, and spectroscopic properties.

Structural Analogs with Cyclohexanol vs. Cyclobutanol Cores

Compound A: trans-2-((2-Fluorophenyl)amino)cyclohexan-1-ol

  • Key Differences: Ring Strain: The cyclohexanol core allows for chair conformations, reducing steric strain compared to the cyclobutanol derivative. Intramolecular Hydrogen Bonding (IntraHB): ¹H-¹⁹F HOESY NMR experiments revealed spatial proximity between NH and F, with a JFH coupling of -2.3 Hz in DMSO-d₆, indicative of through-space interactions . Solvent Effects: JFH coupling persists in polar solvents (e.g., DMSO), suggesting robust IntraHB despite solvent competition .

Compound B: trans-2-[(2-Fluorophenyl)amino]cyclobutan-1-ol

  • Conformational Rigidity: Limited flexibility may restrict rotational freedom around the C–N bond, altering the equilibrium between IntraHB and solvent-exposed conformers.

Hypothesis: The smaller cyclobutanol ring may weaken IntraHB strength compared to cyclohexanol analogs due to geometric constraints, though this remains untested in the available evidence.

Substituent Effects: Fluorophenyl vs. Non-Fluorinated Derivatives

Compound C: trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol (CAS: 2165538-96-3)

  • Structure : Lacks fluorine but includes a phenylethyl group.
  • Properties: Molecular weight = 191.27 g/mol (C₁₂H₁₇NO). Discontinued commercial availability may indicate synthetic challenges or instability .
  • Key Contrast: Absence of fluorine eliminates JFH coupling and IntraHB, likely increasing solubility in nonpolar solvents.

Compound D: trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol (CAS: 1847433-55-9)

  • Structure : Features a 2-methylbenzyl group instead of 2-fluorophenyl.
  • Properties: Molecular weight = 191.27 g/mol (C₁₂H₁₇NO), identical to Compound C .

Heterocyclic Analogs

Compound E : trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol (CAS: 2139858-66-3)

  • Structure : Incorporates a diazepane ring instead of fluorophenyl.
  • Implications : The heterocyclic amine may improve binding affinity to biological targets (e.g., neurotransmitter receptors) but reduce metabolic stability due to increased basicity .

Data Table: Comparative Analysis of Key Compounds

Compound Core Structure Substituent JFH Coupling (Hz) IntraHB Observed? Key Property Differences
Compound A Cyclohexanol 2-Fluorophenyl -2.3 (DMSO-d₆) Yes Lower ring strain, stable IntraHB
Compound B (Target) Cyclobutanol 2-Fluorophenyl Not reported Hypothetical High ring strain, rigid conformation
Compound C Cyclobutanol Phenylethyl N/A No Higher lipophilicity, discontinued
Compound D Cyclobutanol 2-Methylbenzyl N/A No Increased steric bulk
Compound E Cyclobutanol 1,4-Diazepane N/A No Enhanced pharmacological potential

Research Findings and Implications

IntraHB Stability: Cyclohexanol-based fluorophenyl derivatives (e.g., Compound A) exhibit strong IntraHB even in polar solvents, attributed to optimal N–H···F geometry . For cyclobutanol analogs like Compound B, computational modeling (e.g., Gaussian16 with M06-2X/aug-cc-pVDZ) is recommended to evaluate strain-induced conformational distortions.

Synthetic Challenges: Commercial discontinuation of non-fluorinated analogs (e.g., Compound C) may reflect difficulties in cyclobutanol synthesis or purification, warranting further investigation into scalable routes.

Biological Relevance: Fluorine substitution in Compound B could enhance bioavailability compared to non-fluorinated analogs, but its strained structure may limit metabolic stability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.